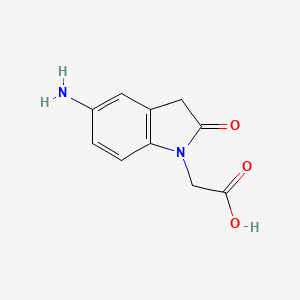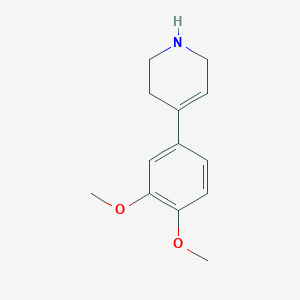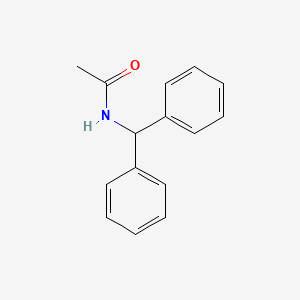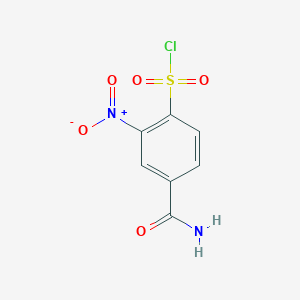
ethyl 5-(1-methyl-1H-pyrazol-4-yl)-1,3-oxazole-4-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 5-(1-methyl-1H-pyrazol-4-yl)-1,3-oxazole-4-carboxylate, also known as E5MPC, is a small organic molecule that has been studied extensively for its potential applications in scientific research. It is a member of the pyrazole family of compounds and is known for its unique properties, such as its ability to form stable complexes with metal ions and its ability to interact with proteins. E5MPC has been used in a variety of scientific research applications, including as a fluorescent dye, an enzyme inhibitor, and an anti-cancer agent.
Applications De Recherche Scientifique
Ethyl 5-(1-methyl-1H-pyrazol-4-yl)-1,3-oxazole-4-carboxylate has been used in a variety of scientific research applications, including as a fluorescent dye, an enzyme inhibitor, and an anti-cancer agent. As a fluorescent dye, ethyl 5-(1-methyl-1H-pyrazol-4-yl)-1,3-oxazole-4-carboxylate has been used to detect and quantify metal ions in solution, as well as to detect and quantify proteins in solution. As an enzyme inhibitor, ethyl 5-(1-methyl-1H-pyrazol-4-yl)-1,3-oxazole-4-carboxylate has been used to inhibit the activity of enzymes such as proteases and kinases. As an anti-cancer agent, ethyl 5-(1-methyl-1H-pyrazol-4-yl)-1,3-oxazole-4-carboxylate has been used to inhibit the growth of cancer cells in vitro and in vivo.
Mécanisme D'action
The mechanism of action of ethyl 5-(1-methyl-1H-pyrazol-4-yl)-1,3-oxazole-4-carboxylate is complex and is not fully understood. However, it is thought to involve the formation of stable complexes with metal ions, which can then interact with proteins. ethyl 5-(1-methyl-1H-pyrazol-4-yl)-1,3-oxazole-4-carboxylate can also interact directly with proteins, which can lead to the inhibition of enzyme activity. In addition, ethyl 5-(1-methyl-1H-pyrazol-4-yl)-1,3-oxazole-4-carboxylate has been shown to inhibit the growth of cancer cells by interfering with the cell cycle.
Biochemical and Physiological Effects
The biochemical and physiological effects of ethyl 5-(1-methyl-1H-pyrazol-4-yl)-1,3-oxazole-4-carboxylate are not fully understood. However, it is thought to interact with proteins and metal ions in a variety of ways. For example, ethyl 5-(1-methyl-1H-pyrazol-4-yl)-1,3-oxazole-4-carboxylate has been shown to inhibit the activity of enzymes such as proteases and kinases, as well as to inhibit the growth of cancer cells. In addition, ethyl 5-(1-methyl-1H-pyrazol-4-yl)-1,3-oxazole-4-carboxylate has been shown to have antioxidant properties, which may have potential therapeutic applications.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using ethyl 5-(1-methyl-1H-pyrazol-4-yl)-1,3-oxazole-4-carboxylate in laboratory experiments include its ability to form stable complexes with metal ions and its ability to interact with proteins. This makes it useful for detecting and quantifying metal ions and proteins in solution. It also has potential therapeutic applications, such as its ability to inhibit the growth of cancer cells. However, there are some limitations to using ethyl 5-(1-methyl-1H-pyrazol-4-yl)-1,3-oxazole-4-carboxylate in laboratory experiments, such as its relatively low solubility in water and its instability in the presence of light.
Orientations Futures
There are a number of potential future directions for the use of ethyl 5-(1-methyl-1H-pyrazol-4-yl)-1,3-oxazole-4-carboxylate in scientific research. These include further research into its mechanism of action, its potential therapeutic applications, its ability to detect and quantify metal ions and proteins, and its potential as a fluorescent dye. In addition, further research into its stability and solubility in a variety of solvents is needed. Finally, further research into its potential as an anti-cancer agent is needed in order to determine its efficacy and safety in vivo.
Méthodes De Synthèse
Ethyl 5-(1-methyl-1H-pyrazol-4-yl)-1,3-oxazole-4-carboxylate can be synthesized in a variety of ways, including via a three-step reaction sequence. The first step involves the reaction of ethyl 1-methyl-1H-pyrazol-4-yl-carboxylate with 1,3-dioxane and triethylamine to form ethyl 5-(1-methyl-1H-pyrazol-4-yl)-1,3-oxazole-4-carboxylate. The second step involves the reaction of the oxazole intermediate with ethyl chloroformate to form ethyl 5-(1-methyl-1H-pyrazol-4-yl)-1,3-oxazole-4-carboxylate. The third step involves the reaction of the oxazole intermediate with ethyl chloroformate to form ethyl 5-(1-methyl-1H-pyrazol-4-yl)-1,3-oxazole-4-carboxylate.
Propriétés
IUPAC Name |
ethyl 5-(1-methylpyrazol-4-yl)-1,3-oxazole-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3O3/c1-3-15-10(14)8-9(16-6-11-8)7-4-12-13(2)5-7/h4-6H,3H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPJUWCGAXPPJIM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(OC=N1)C2=CN(N=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl 5-(1-methyl-1H-pyrazol-4-yl)-1,3-oxazole-4-carboxylate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![phenyl N-[2-(1H-imidazol-1-yl)phenyl]carbamate](/img/structure/B6616438.png)
![(2S)-2-{3-[(4-chlorophenyl)sulfanyl]propanamido}-3-methylbutanoic acid](/img/structure/B6616444.png)

![1-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}-1H-1,2,4-triazol-3-amine](/img/structure/B6616453.png)





![2,6,6-trioxo-1H,2H,5H,7H,8H-6lambda6-thiopyrano[4,3-b]pyridine-3-carboxylic acid](/img/structure/B6616507.png)


